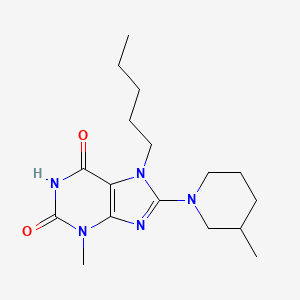

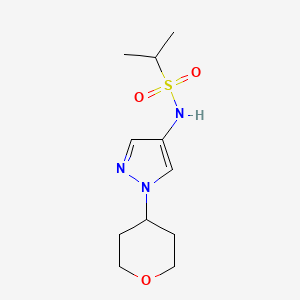

![molecular formula C20H14N4O3 B2739107 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 312623-30-6](/img/structure/B2739107.png)

3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized for their wide range of pharmacological activities and are considered important in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under different reaction conditions . Another method involves a palladium-catalyzed coupling reaction .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . They can also be obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Aplicaciones Científicas De Investigación

Antiparasitic Activity

One of the most notable applications of 3-nitroimidazo[1,2-a]pyridine derivatives is their potent antileishmanial and antitrypanosomal activities. For instance, a study by Fersing et al. (2019) synthesized 29 original 3-nitroimidazo[1,2-a]pyridine derivatives, identifying a compound (compound 5) that exhibited low cytotoxicity alongside good antileishmanial activities against L. donovani, L. infantum, and L. major. This compound was bioactivated selectively by the L. donovani type 1 nitroreductase (NTR1), displaying neither mutagenic nor genotoxic effects, making it a good candidate for in vivo studies (Fersing et al., 2019).

Synthetic Methodologies

In the realm of synthetic chemistry, derivatives of 3-nitroimidazo[1,2-a]pyridine have been employed in various cyclisation and ring-opening reactions. Teulade et al. (1983) studied the deoxygenation of 3-nitroso-2-phenylimidazo[1,2-a]-pyridines, leading to the discovery of open-chain derivatives and providing insights into the structural reassignments through X-ray crystallography and NMR analysis (Teulade et al., 1983).

Potential Anticancer Properties

Novel Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligands, including those related to the 3-nitroimidazo[1,2-a]pyridine structure, have been synthesized and evaluated for their potential anticancer properties. Ghani and Mansour (2011) detailed the synthesis, structural elucidation, and biological activity evaluation of these complexes, highlighting their significant antibacterial activity and suggesting further exploration for anticancer applications (Ghani & Mansour, 2011).

Fluorescent Probes for Biological Detection

The development of fluorescent probes based on the imidazo[1,5-a]pyridine structure for selective detection of biomolecules has been reported. Li et al. (2021) synthesized a dual-emission fluorescent probe with high sensitivity and selectivity for the detection of cysteine (Cys)/homocysteine (Hcy) and glutathione (GSH), demonstrating its utility in cell imaging and biological detection (Li et al., 2021).

Propiedades

IUPAC Name |

3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O3/c25-20(15-9-6-10-16(13-15)24(26)27)22-19-18(14-7-2-1-3-8-14)21-17-11-4-5-12-23(17)19/h1-13H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVWVCGTDIGHNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

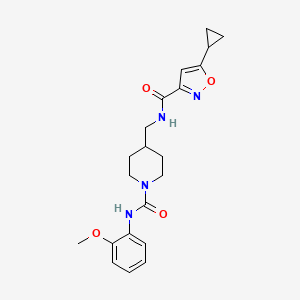

![4-chloro-N-(2,6-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2739025.png)

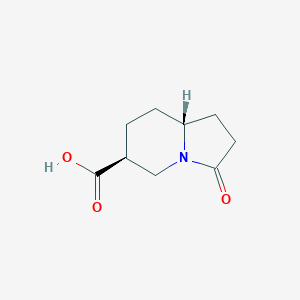

![2-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2739031.png)

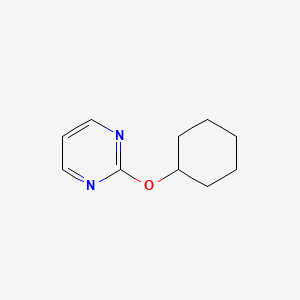

![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B2739036.png)

![[1-[(9,10-dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2739037.png)

![(2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2739038.png)

![5-(3-Amino-4-oxoquinazolin-2-yl)sulfanyl-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2739039.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)